Tert-butyl 2-amino-3-(piperidin-3-YL)propanoate
Description
Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate is a chemical compound that features a piperidine ring, which is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a piperidine ring makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-piperidin-3-ylpropanoate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(13)7-9-5-4-6-14-8-9/h9-10,14H,4-8,13H2,1-3H3 |
InChI Key |
HXRMBJYKFKADGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCNC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(piperidin-3-yl)propanoate typically involves the reaction of tert-butyl acrylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperidine to the acrylate. The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and piperidine ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-(piperidin-3-ylethyl)carbamate: Similar structure with a carbamate group instead of an ester.
Tert-butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: Contains a trifluoromethyl group, which can influence its reactivity and biological activity.
Tert-butyl (2-morpholin-2-ylethyl)carbamate: Features a morpholine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 2-amino-3-(piperidin-3-yl)propanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both an amino group and a piperidine ring provides versatility in its reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
